molecular formula C12H22O11 B7776255 4-O-alpha-D-glucopyranosyl-L-glucopyranose

4-O-alpha-D-glucopyranosyl-L-glucopyranose

Cat. No.: B7776255
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-YJUHSPJMSA-N
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Description

4-O-alpha-D-glucopyranosyl-L-glucopyranose is a disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond. This compound is a type of glucoside, which is a molecule where a sugar is bound to a non-carbohydrate moiety. Glucosides are widely found in nature and have significant applications in various fields due to their diverse biological activities and stable characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-O-alpha-D-glucopyranosyl-L-glucopyranose can be synthesized through enzymatic methods. Enzymatic synthesis involves the use of enzymes as catalysts to convert substrates into products. This method is preferred due to its high specificity and efficiency. For example, cyclodextrin glucosyltransferase can be used to catalyze the transfer of glucose units to form the desired disaccharide .

Industrial Production Methods

Industrial production of this compound typically involves the use of bioreactors where enzymes are employed to catalyze the reaction under controlled conditions. The process parameters such as pH, temperature, and substrate concentration are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-glucopyranosyl-L-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions or specific enzymes like alpha-glucosidase.

    Oxidation: Oxidizing agents such as nitric acid or enzymatic oxidation.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Hydrolysis: Glucose.

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

Scientific Research Applications

4-O-alpha-D-glucopyranosyl-L-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-alpha-D-glucopyranosyl-L-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by alpha-glucosidase to release glucose, which can then be utilized in various metabolic pathways. The compound’s ability to form stable glycosidic bonds makes it useful in stabilizing other molecules and enhancing their bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-alpha-D-glucopyranosyl-L-glucopyranose is unique due to its specific alpha-1,4-glycosidic linkage, which imparts distinct chemical and biological properties compared to other disaccharides. Its stability and ability to form stable glycosidic bonds make it particularly useful in various industrial and medical applications .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5-,6+,7+,8+,9-,10+,11?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-YJUHSPJMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name maltose
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Maltose
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CAS No.

69-79-4
Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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